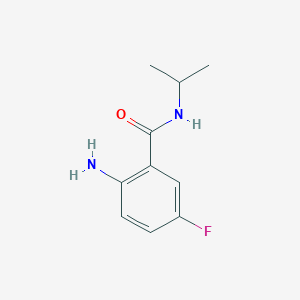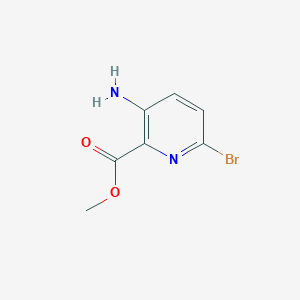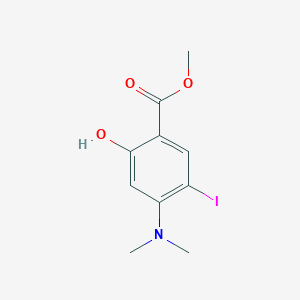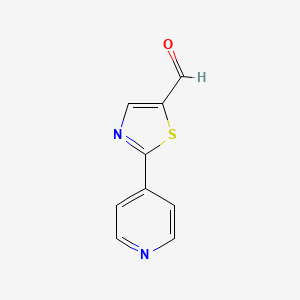![molecular formula C21H29NO2 B1389474 N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline CAS No. 1040681-04-6](/img/structure/B1389474.png)
N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline
Overview
Description
Preparation Methods
The synthesis of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline involves several steps. The starting materials typically include 2,5-dimethylphenol and 3-isobutoxyaniline. The synthetic route involves the following steps:
Alkylation: 2,5-dimethylphenol is reacted with an alkylating agent to introduce the propyl group.
Coupling Reaction: The alkylated product is then coupled with 3-isobutoxyaniline under specific reaction conditions to form the final compound.
Chemical Reactions Analysis
N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and aniline moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline can be compared with other similar compounds, such as:
- N-[2-(2,5-Dimethylphenoxy)ethyl]-3-isobutoxyaniline
- N-[2-(2,5-Dimethylphenoxy)propyl]-3-methoxyaniline
These compounds share similar structural features but differ in their alkyl or alkoxy substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)propyl]-3-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-15(2)14-23-20-8-6-7-19(12-20)22-13-18(5)24-21-11-16(3)9-10-17(21)4/h6-12,15,18,22H,13-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLIQAWYXKXIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)CNC2=CC(=CC=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid](/img/structure/B1389391.png)



![1-[(3-nitrophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B1389400.png)

![2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1389403.png)



![5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid](/img/structure/B1389409.png)


![4-Chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1389414.png)
